molecular formula C21H24BrNO5S B3582311 ethyl 5-acetyl-2-{[(2-bromo-4-propylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate

ethyl 5-acetyl-2-{[(2-bromo-4-propylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate

Cat. No.: B3582311
M. Wt: 482.4 g/mol
InChI Key: ACNIAGXYDNMFNJ-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . The compound has several functional groups, including an acetyl group, an amino group, and an ester group, which could potentially participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiophene ring would likely contribute to the compound’s aromaticity, while the various substituents would influence its overall shape and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some general precautions should always be taken when handling chemicals, including using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research on this compound would depend on its potential applications. This could include further studies to better understand its properties, development of synthesis methods, or exploration of its uses in fields like medicine or materials science .

Properties

IUPAC Name

ethyl 5-acetyl-2-[[2-(2-bromo-4-propylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO5S/c1-5-7-14-8-9-16(15(22)10-14)28-11-17(25)23-20-18(21(26)27-6-2)12(3)19(29-20)13(4)24/h8-10H,5-7,11H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNIAGXYDNMFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-acetyl-2-{[(2-bromo-4-propylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate
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ethyl 5-acetyl-2-{[(2-bromo-4-propylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate
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ethyl 5-acetyl-2-{[(2-bromo-4-propylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate
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ethyl 5-acetyl-2-{[(2-bromo-4-propylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate
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ethyl 5-acetyl-2-{[(2-bromo-4-propylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate
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ethyl 5-acetyl-2-{[(2-bromo-4-propylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate

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